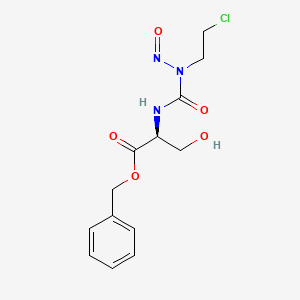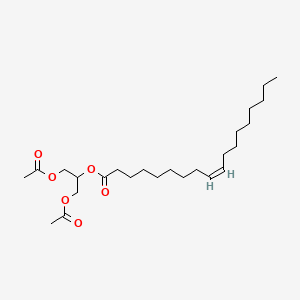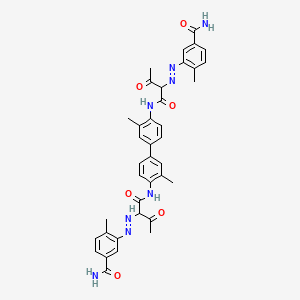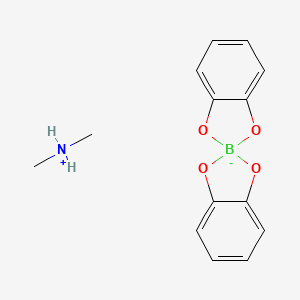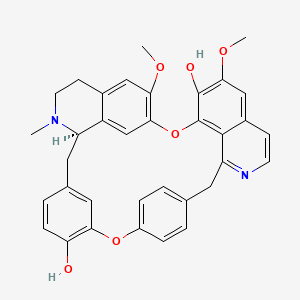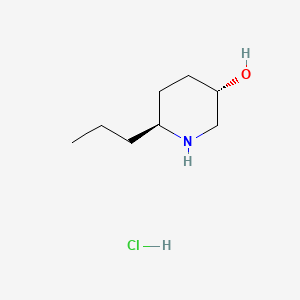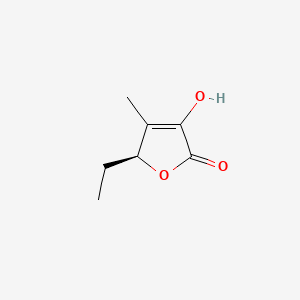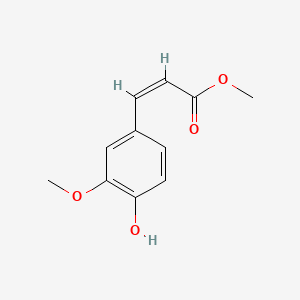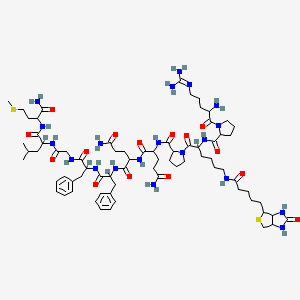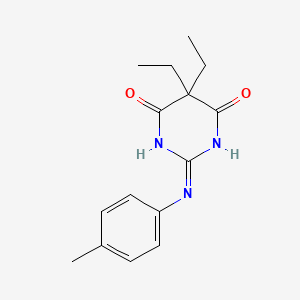
4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((4-methylphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid is a derivative of barbituric acid, a compound that has been widely studied and used in various fields such as medicine, chemistry, and pharmacology. This compound is known for its hypnotic and sedative properties, making it a subject of interest in the development of therapeutic agents .
Métodos De Preparación
The synthesis of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid typically involves the reaction of barbituric acid derivatives with appropriate amines under controlled conditions. One common method includes the condensation of 5,5-diethylbarbituric acid with 4-methylphenylamine in the presence of a suitable catalyst. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures
Aplicaciones Científicas De Investigación
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid has several scientific research applications:
Chemistry: It is used as a model compound in the study of barbiturates and their derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on the central nervous system.
Medicine: It has potential therapeutic applications due to its sedative and hypnotic properties.
Industry: The compound is used in the synthesis of other pharmacologically active compounds and as a reference material in analytical studies
Mecanismo De Acción
The mechanism of action of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction modulates chloride ion channels, resulting in hyperpolarization of neuronal membranes and decreased neuronal excitability .
Comparación Con Compuestos Similares
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic agent.
Butalbital: Commonly used in combination with other medications for the treatment of headaches.
Thiopental: Used as an anesthetic agent in surgical procedures.
The uniqueness of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Propiedades
Número CAS |
87215-97-2 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
5,5-diethyl-2-(4-methylphenyl)imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H19N3O2/c1-4-15(5-2)12(19)17-14(18-13(15)20)16-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20) |
Clave InChI |
DOXSWIDHSAODQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=NC2=CC=C(C=C2)C)NC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



